H-Tyr-leu-NH2 hcl

Description

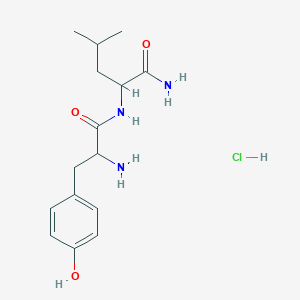

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H24ClN3O3 |

|---|---|

Molecular Weight |

329.82 g/mol |

IUPAC Name |

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanamide;hydrochloride |

InChI |

InChI=1S/C15H23N3O3.ClH/c1-9(2)7-13(14(17)20)18-15(21)12(16)8-10-3-5-11(19)6-4-10;/h3-6,9,12-13,19H,7-8,16H2,1-2H3,(H2,17,20)(H,18,21);1H |

InChI Key |

QMCNLIJVARYNQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Strategies for H Tyr Leu Nh2 Hcl and Its Derivatives

Solution-Phase Peptide Synthesis Techniques for H-Tyr-Leu-NH2 HCl

Fragment Condensation Approaches for Dipeptide Synthesis

Fragment condensation is a cornerstone of peptide synthesis, allowing for the stepwise assembly of peptide chains. For this compound, this involves coupling a suitably protected tyrosine derivative with a protected leucine (B10760876) amide derivative.

In solution-phase synthesis, protected amino acids are coupled in solution, followed by purification of the intermediate dipeptide. Solid-phase peptide synthesis (SPPS) anchors the C-terminal amino acid to a solid support (resin), allowing for iterative coupling and washing steps without intermediate purification. For this compound, this would typically involve coupling an N-protected tyrosine (e.g., Fmoc-Tyr-OH or Boc-Tyr-OH) to a leucine amide resin or coupling a protected tyrosine to a pre-formed leucine amide.

Key to fragment condensation are the coupling reagents, which activate the carboxyl group of the amino acid for nucleophilic attack by the amine. Common coupling reagents include carbodiimides (e.g., DCC, DIC) often used with additives like HOBt or HOAt to suppress racemization and improve coupling efficiency. More modern reagents like phosphonium (B103445) (e.g., PyBOP, PyAOP) and uronium/aminium salts (e.g., HBTU, HATU) are widely employed due to their high efficiency and reduced racemization potential uniurb.itiris-biotech.deiris-biotech.de. The choice of coupling reagent and additives significantly impacts yield, reaction time, and the risk of epimerization.

Table 1: Comparison of Coupling Reagents for Dipeptide Synthesis (Tyr-Leu)

| Coupling Reagent | Additive | Typical Solvent | Typical Yield (%) | Reaction Time (h) | Racemization Risk |

| DCC | HOBt | DMF | 80-88 | 4-12 | Moderate |

| DIC/OxymaPure® | OxymaPure® | DCM/MeCN | 85-92 | 2-6 | Low |

| HATU | - | DMF/DCM | 90-95 | 1-4 | Very Low |

| T3P® | Base | DMF/EtOAc | 85-90 | 1-3 | Low |

Note: Yields and reaction times are approximate and depend on specific reaction conditions, protecting groups, and substrates.

Enzymatic Synthesis of Tyrosyl-Leucinamide Bonds (e.g., using proteases with Tyr-NH2 as a precursor)rsc.orgjocpr.com

Enzymatic synthesis offers a highly stereoselective and often milder alternative to chemical methods. Proteases, which naturally catalyze peptide bond hydrolysis, can be employed in reverse to catalyze peptide bond formation under specific conditions, such as high substrate concentrations or in organic co-solvents to shift the thermodynamic equilibrium towards synthesis researchgate.netresearchgate.net.

A key strategy for synthesizing tyrosyl-leucinamide involves using tyrosinamide (Tyr-NH2) as the C-terminal precursor. This directly incorporates the amide functionality, simplifying the synthesis. Tyrosine, often in an activated ester or N-protected form, can be coupled to tyrosinamide using enzymes like thermolysin, papain, or α-chymotrypsin researchgate.netresearchgate.netgoogle.com. Thermolysin, for instance, has been used to synthesize dipeptides by coupling amino acid esters with amino acid amides google.com. α-Chymotrypsin, known for its specificity towards aromatic amino acids, can also catalyze peptide bond formation, particularly when used in biphasic systems with organic solvents like ethyl acetate (B1210297) researchgate.net.

The advantage of enzymatic synthesis lies in its inherent stereoselectivity, minimizing racemization, and its ability to operate under mild conditions, often avoiding the need for protecting groups on the side chains of amino acids like tyrosine.

Table 2: Comparison of Enzymes for Dipeptide Synthesis (Tyr-Leu-NH2)

| Enzyme | Acyl Donor (Activated Tyr) | Nucleophile (C-terminal) | Reaction Medium / Conditions | Typical Yield (%) | Stereoselectivity |

| Thermolysin | N-Ac-Tyr-OMe | Leu-NH2 | Aqueous buffer / High substrate concentration | 70-85 | High |

| α-Chymotrypsin | N-Ac-Tyr-OR | Leu-NH2 | Biphasic (Water/Ethyl Acetate), Organic solvents | 65-90 | High |

| Papain | N-Protected Tyr-ester | Leu-NH2 | Organic co-solvents, Low water activity | 60-75 | High |

Note: 'N-Ac' refers to N-acetyl, 'N-Protected' refers to common protecting groups like Fmoc or Boc, 'OR' refers to an ester group.

Green Chemistry Principles in this compound Synthesis

The drive towards sustainable chemical manufacturing has led to the integration of green chemistry principles in peptide synthesis, aiming to reduce environmental impact, minimize waste, and enhance safety.

Application of Environmentally Benign Solvents (e.g., Triethyl Phosphate, Ethyl Acetate)google.comresearchgate.net

Traditional peptide synthesis heavily relies on solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM), which pose significant environmental and health risks rsc.orgpeptide.com. The development of greener alternatives is crucial.

Ethyl Acetate (EtOAc): This ester is considered a more environmentally friendly solvent, offering lower toxicity and better biodegradability compared to DMF or DCM rsc.orgresearchgate.net. It has been successfully employed in SPPS, often in combination with other green solvents like DMSO, for various steps including coupling and washing researchgate.netresearchgate.netbachem.com.

Triethyl Phosphate (TEP): TEP has emerged as a promising green solvent for SPPS. It exhibits low toxicity, is non-carcinogenic, and degrades into innocuous substances (phosphoric acid and ethanol) tandfonline.comtandfonline.comresearchgate.netresearcher.life. TEP demonstrates good solubility for Fmoc-amino acids and coupling reagents, and its low viscosity is advantageous for resin penetration in SPPS. It has been shown to facilitate the synthesis of model peptides on conventional polystyrene resins at room temperature, offering a viable alternative to hazardous solvents tandfonline.comtandfonline.comresearchgate.net.

Table 3: Comparison of Solvents in Peptide Synthesis

| Solvent | Toxicity Profile | Biodegradability | Viscosity (cP) | Suitability for SPPS | Environmental Impact |

| DMF | High | Low | ~0.92 | Excellent | High |

| DCM | High | Low | ~0.41 | Good | High |

| Ethyl Acetate | Low | High | ~0.46 | Good (often in mixtures) | Low |

| Triethyl Phosphate | Very Low | Moderate | ~1.60 | Promising | Low/Medium |

Note: Viscosity data is approximate and may vary with temperature. Environmental impact is a qualitative assessment.

Development of Sustainable Coupling Reagents and Methodologiesgoogle.com

Beyond solvents, the selection of coupling reagents also plays a vital role in green peptide synthesis. The focus is on reagents with high atom economy, reduced toxicity, and the generation of easily disposable or recyclable byproducts.

Propylphosphonic Anhydride (T3P®): T3P® has been recognized as a green coupling reagent by the ACS Green Chemistry Institute® Pharmaceutical Roundtable researchgate.netfrontiersin.orgresearchgate.netnih.gov. It offers good performance in both solution and solid-phase peptide synthesis, often with high yields and low racemization, while producing water-soluble byproducts researchgate.netfrontiersin.orgresearchgate.net. Its stability and lower toxicity profile make it a sustainable alternative to traditional carbodiimides like DCC and EDC researchgate.netfrontiersin.orgnih.gov.

OxymaPure®: This additive, derived from ethyl 2-cyano-2-(hydroxyimino)acetate, is considered a green alternative to benzotriazole-based additives like HOBt and HOAt, which can pose explosion risks iris-biotech.deresearchgate.netpeptide.comresearchgate.netresearchgate.net. OxymaPure® enhances coupling efficiency and suppresses racemization, contributing to more sustainable peptide synthesis protocols.

Catalytic Methods: The development of catalytic methods for amide bond formation directly from non-activated carboxylic acids and amines is an ongoing area of research. Such methods can significantly improve atom economy and reduce waste by minimizing the use of stoichiometric coupling reagents rsc.orgrsc.orgacs.org. While catalytic peptide bond formation is still an emerging field, advancements in metal and organocatalysis show promise for future sustainable peptide synthesis.

Table 4: Comparison of Sustainable Coupling Reagents

| Coupling Reagent/Method | Key Feature | Atom Economy | Byproduct Profile | Typical Yield (%) | Green Credentials |

| T3P® | Cyclic phosphonic anhydride | High | Water-soluble | 85-90 | Low toxicity, stable, recognized green reagent |

| DIC/OxymaPure® | Carbodiimide/Oxime additive | Moderate | Water-soluble (Oxyma) | 85-92 | OxymaPure® avoids explosion risk of HOBt/HOAt |

| Catalytic Methods | Direct amide bond formation (e.g., Zr-MOFs) | Very High | Minimal, often water | Variable | Reduces stoichiometric reagent use, high atom economy |

Compound List:

this compound

Tyrosine (Tyr)

Leucine (Leu)

Tyrosinamide (Tyr-NH2)

DCC (Dicyclohexylcarbodiimide)

DIC (N,N'-Diisopropylcarbodiimide)

HOBt (Hydroxybenzotriazole)

HOAt (1-Hydroxy-7-azabenzotriazole)

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])

T3P® (Propylphosphonic Anhydride)

OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)

Fmoc (Fluorenylmethyloxycarbonyl)

Boc (tert-Butyloxycarbonyl)

DMF (N,N-Dimethylformamide)

DCM (Dichloromethane)

EtOAc (Ethyl Acetate)

TEP (Triethyl Phosphate)

Thermolysin

Papain

α-Chymotrypsin

Zr-MOFs (Zirconium-based Metal-Organic Frameworks)

Structure Activity Relationship Sar Studies of H Tyr Leu Nh2 Hcl and Its Analogs

Systematic Methodological Approaches for Dipeptide SAR Elucidation

The elucidation of structure-activity relationships for dipeptides like H-Tyr-Leu-NH2 involves a combination of computational and experimental strategies. These systematic approaches aim to build a comprehensive model of how specific structural features correlate with biological outcomes.

One of the primary methods is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For dipeptides, this involves calculating various molecular descriptors, such as hydrophobicity, electronic properties, and steric parameters of the amino acid side chains, and correlating them with measured activities. A more advanced approach, 3D-QSAR , like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), considers the three-dimensional structure of the molecules. These methods can indirectly map the non-bond interaction characteristics between the dipeptide and its target, providing insights into the steric and electrostatic fields that favor activity.

Computational modeling and molecular dynamics simulations are also pivotal. These in silico techniques model the interaction of dipeptide analogs with their putative receptors at an atomic level. By simulating the dynamic behavior of the peptide-receptor complex, researchers can predict binding affinities and understand the key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Experimentally, the SAR of dipeptides is investigated through the synthesis and biological evaluation of a systematic series of analogs. This often involves techniques like single amino acid substitution and positional scanning , which are discussed in later sections. The synthesized peptides are then characterized using analytical methods like High-Performance Liquid Chromatography (HPLC) and mass spectrometry. Their three-dimensional structures and conformations can be determined using advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide critical data for building robust SAR models.

Influence of Tyrosine Side-Chain Modifications on Recognition and Activity

The tyrosine residue in H-Tyr-Leu-NH2 is a critical component for its biological activity, largely due to its phenolic side chain. Modifications to this part of the molecule can significantly impact molecular recognition and subsequent biological effects.

The phenolic hydroxyl group of tyrosine is capable of forming key hydrogen bonds with biological receptors. It can also participate in π-π stacking interactions with other aromatic residues in a binding pocket. Modifying this group, for instance by methylation to create a methoxy (B1213986) group (Tyr(Me)), can abolish the hydrogen-donating ability and alter the electronic nature of the aromatic ring, often leading to a significant decrease in activity.

Another important modification is the substitution of the natural L-Tyrosine with its non-natural enantiomer, D-Tyrosine (D-Tyr) . This change in stereochemistry at the alpha-carbon can have profound effects on the dipeptide's conformation and its ability to fit into a chiral binding site on a receptor. Generally, such a substitution leads to reduced activity because biological targets have evolved to recognize L-amino acids. However, the introduction of a D-amino acid can significantly increase the peptide's resistance to degradation by proteases, thereby enhancing its metabolic stability and duration of action.

Studies on larger opioid peptides, which often feature an N-terminal tyrosine, provide valuable insights. For example, modifying the phenolic ring by adding methyl groups, as in 2',6'-dimethyltyrosine (Dmt), has been shown to dramatically alter receptor affinity and selectivity. In the case of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), replacing L-Tyr with L-Dmt significantly increased its stability and potency at both µ and δ opioid receptors. nih.gov Conversely, analogs with D-Dmt showed greatly diminished activity, underscoring the stereochemical importance of the tyrosine residue for receptor interaction. nih.gov

| Modification of Tyr in Opioid Peptide Analogs | Relative Potency (GPI Assay, µ-receptor) | Relative Potency (MVD Assay, δ-receptor) |

| Leu-Enkephalin (Parent: L-Tyr) | 1 | 1 |

| [L-Dmt¹]Enkephalin | 187-fold increase | 131-fold increase |

| [D-Dmt¹]Enkephalin | Diminished Potency | Diminished Potency |

This table illustrates the impact of modifying the Tyrosine residue at position 1 of Leu-enkephalin, a peptide containing a Tyr-Leu sequence at its terminals. Data is derived from a study on opioid peptides. nih.gov

Effects of Leucine (B10760876) Side-Chain Alterations on Molecular Interactions

The leucine residue contributes a bulky, hydrophobic isobutyl side chain to the H-Tyr-Leu-NH2 dipeptide. This side chain is crucial for engaging in hydrophobic interactions within a receptor's binding pocket, which are a primary driving force for molecular recognition and binding affinity. Altering this side chain can modulate the peptide's hydrophobicity and steric profile, thereby influencing its biological activity.

Common substitutions for leucine include other hydrophobic amino acids such as isoleucine (Ile) and norleucine (Nle) . Isoleucine is a structural isomer of leucine, with the branching occurring at the β-carbon instead of the γ-carbon. This subtle change in shape can affect how the side chain fits into a binding pocket, potentially increasing or decreasing affinity depending on the specific topology of the receptor.

Norleucine is a linear-chain isomer of leucine and is slightly more hydrophobic. nih.gov The substitution of Met with Nle is often used to create non-oxidizable analogs of peptides. nih.gov In the context of Tyr-Leu, replacing Leu with Nle would subtly increase the hydrophobicity and alter the steric bulk, which could enhance binding to hydrophobic pockets. Studies on other peptides have shown that Met to Nle substitution can have varied effects; in some cases, it has a minor influence on activity, while in others it can increase or decrease efficacy depending on the specific peptide and its target. nih.govnih.gov The functional isosterism of Nle and Met has been confirmed in some helical membrane-active peptides, though differences in non-specific binding to lipid bilayers were noted. nih.gov

| Amino Acid | Side Chain Structure | Key Property | Potential Impact on Tyr-X-NH2 Activity |

| Leucine (Leu) | -CH₂CH(CH₃)₂ | Branched, Hydrophobic | Baseline activity through hydrophobic interactions. |

| Isoleucine (Ile) | -CH(CH₃)CH₂CH₃ | Isomeric, Branched, Hydrophobic | May alter binding affinity due to different shape. |

| Norleucine (Nle) | -CH₂CH₂CH₂CH₃ | Linear, More Hydrophobic | Could enhance binding to hydrophobic pockets. |

| Alanine (Ala) | -CH₃ | Small, Less Hydrophobic | Likely reduces activity due to weaker hydrophobic interaction. |

This table provides a conceptual overview of how altering the Leucine side chain could impact the molecular interactions and activity of a Tyr-Leu dipeptide.

Role of N-terminal and C-terminal Amidation or Derivatization in Modulating Biological Effects

The terminal ends of a peptide are key sites for modification that can drastically alter its properties. For H-Tyr-Leu-NH2, both the N-terminal amino group and the C-terminal amide are critical features.

At the other end of the molecule, the N-terminal amino group (-NH2) is positively charged at physiological pH. This charge can be important for electrostatic interactions with a receptor. N-terminal derivatization, such as acetylation , removes this positive charge by converting the amine to an acetamide (B32628) group (Ac-NH-). jpt.com This modification makes the peptide more neutral and can help it mimic the structure of a larger protein, where the N-terminus is often part of the polypeptide chain and not a free amine. lifetein.com N-terminal acetylation also enhances metabolic stability by protecting the peptide from degradation by aminopeptidases. technologynetworks.com The choice of whether to have a free or acetylated N-terminus depends on the specific requirements of the biological target; in some cases, the positive charge is essential for activity, while in others, its removal is beneficial.

Stereochemical Impact on SAR: L- vs. D-Amino Acid Configurations

Stereochemistry is a fundamental aspect of molecular recognition in biological systems. Proteins and receptors are chiral, and as such, they typically show a strong preference for interacting with one enantiomer of a chiral molecule over the other. Peptides are composed of amino acids, which, with the exception of glycine, are chiral. The natural configuration for amino acids in higher organisms is the L-form.

The substitution of an L-amino acid with its D-amino acid counterpart in a dipeptide like H-Tyr-Leu-NH2 can have several significant consequences:

Conformational Changes : Introducing a D-amino acid alters the peptide's backbone geometry and the preferred spatial arrangement of its side chains. This can disrupt the conformation required for effective binding to a biological target, often leading to a significant loss of activity. nih.gov

Proteolytic Stability : A major advantage of incorporating D-amino acids is the enhanced resistance to enzymatic degradation. mdpi.com Proteases are stereospecific enzymes that recognize and cleave peptide bonds between L-amino acids. Peptides containing D-amino acids are poor substrates for these enzymes, which results in a much longer biological half-life. mdpi.com

Altered Bioactivity : While D-substitution often reduces or abolishes the primary activity, it can sometimes lead to analogs with different or even antagonistic properties. In some cases, if the original peptide is very flexible, a D-amino acid-containing diastereomer might adopt a conformation that still allows for receptor binding, albeit with different affinity or selectivity.

For H-L-Tyr-L-Leu-NH2, creating the three other diastereomers (D-Tyr-L-Leu, L-Tyr-D-Leu, and D-Tyr-D-Leu) and testing their activity would be a classic SAR study. It is highly probable that the D-Tyr-L-Leu and L-Tyr-D-Leu analogs would show significantly reduced activity compared to the native L-L form, while the D-D enantiomer might retain some activity if the receptor can accommodate the inverted stereochemistry, but this is generally rare.

| Diastereomer of Tyr-Leu-NH2 | Expected Receptor Fit | Expected Proteolytic Stability | Likely Biological Outcome |

| L-Tyr-L-Leu (Native) | Optimal | Low | Highest potency |

| D-Tyr-L-Leu | Poor | High | Significantly reduced or no activity |

| L-Tyr-D-Leu | Poor | High | Significantly reduced or no activity |

| D-Tyr-D-Leu (Enantiomer) | Optimal (for an enantiomeric receptor) | High | Inactive at the native receptor, but may have other activities |

This conceptual table outlines the expected impact of stereochemical changes on the properties of H-Tyr-Leu-NH2.

Positional Scanning and Single Amino Acid Substitution Studies for Dipeptide Functionality

Single amino acid substitution is a cornerstone of SAR studies. This approach involves replacing a specific amino acid in the parent peptide with other amino acids, one at a time, to probe the importance of that position for activity. For the dipeptide H-Tyr-Leu-NH2, this would involve creating two series of analogs.

In the first series, the N-terminal Tyr would be replaced by all other 19 proteinogenic amino acids (e.g., Ala-Leu-NH2, Phe-Leu-NH2, Trp-Leu-NH2, etc.). The biological activities of these analogs would reveal the structural requirements at position 1. For example, replacing Tyr with Phe would test the importance of the phenolic hydroxyl group, while replacement with Trp would probe the tolerance for a different aromatic side chain. It is often found that aromatic residues like Tyr, Trp, and Phe are critical for the activity of short bioactive peptides. nih.gov

In the second series, the C-terminal Leu would be systematically replaced (e.g., Tyr-Ala-NH2, Tyr-Ile-NH2, Tyr-Val-NH2, etc.). This would elucidate the steric and hydrophobic requirements at position 2. As discussed in section 4.3, this would likely highlight the importance of a hydrophobic residue for activity.

Positional scanning is a more high-throughput extension of this concept, often used with larger peptide libraries. In this method, a library of peptide mixtures is created where at each position in the sequence, one amino acid is held fixed while all other positions are occupied by a mixture of amino acids. By screening these pools for activity, one can rapidly determine the preferred amino acid residue for each position in the peptide sequence to optimize activity. While more commonly applied to longer peptides, the principles of positional scanning inform the systematic single-substitution approach for a simple dipeptide. The goal is to build a comprehensive map of which amino acids are tolerated or preferred at each position, guiding the design of more potent and selective analogs.

Enzymatic Degradation and Biostability of H Tyr Leu Nh2 Hcl

Identification and Characterization of Proteolytic Cleavage Sites within Tyr-Leu Sequences

Proteolytic enzymes, or proteases, are responsible for breaking down peptides and proteins by cleaving the amide (peptide) bonds that link amino acids khanacademy.orgpressbooks.pub. The specificity of these enzymes is a key determinant of where cleavage occurs within a peptide sequence. While general proteases can hydrolyze any peptide bond, many exhibit high specificity, cleaving only at or adjacent to particular amino acid residues khanacademy.orgpressbooks.pub. For a Tyr-Leu sequence, cleavage would typically occur at the peptide bond between tyrosine (Tyr) and leucine (B10760876) (Leu).

Research into protease specificity indicates that the amino acid at the P1 position (the residue immediately preceding the scissile bond) is often the primary determinant of enzyme recognition and cleavage researchgate.netnih.govpnas.org. For example, chymotrypsin (B1334515) preferentially cleaves after aromatic or hydrophobic residues like Tyr, Phe, Trp, Leu, and Met nih.govexpasy.org. Thermolysin, another protease, favors bulky and aromatic residues at the P1' position (residue after the scissile bond) expasy.org. While specific studies detailing the cleavage sites of H-Tyr-Leu-NH2 HCl are not universally documented, the general principles of protease specificity suggest that enzymes targeting hydrophobic or aromatic residues at the P1 position would likely cleave the Tyr-Leu bond. The C-terminal amide group (NH2) may influence the recognition and cleavage kinetics compared to a free carboxyl group, as some amidases specifically target amide bonds ebi.ac.ukwikipedia.org.

Kinetic and Mechanistic Studies of Enzyme-Mediated Hydrolysis of Dipeptide Amides

Enzyme-mediated hydrolysis of peptide bonds follows specific kinetic and mechanistic pathways. Proteases like carboxypeptidase A and thermolysin can achieve high catalytic rates (kcat values of up to 104 s-1) for amide bond hydrolysis libretexts.org. The general mechanism involves the enzyme's active site recognizing and binding the substrate, followed by activation of the amide bond for nucleophilic attack. This attack, often by water or a catalytic residue, leads to the formation of a tetrahedral intermediate, which then breaks down to release the hydrolyzed products ebi.ac.uklibretexts.orgnih.gov.

Angiotensin-Converting Enzyme (ACE) is a metalloprotease known for its role in the renin-angiotensin system and its ability to hydrolyze various peptide substrates, including dipeptidyl carboxypeptidases nih.gov. ACE typically cleaves C-terminal dipeptides from larger peptides. While specific kinetic data for ACE acting on this compound might not be readily available, studies on ACE activity with dipeptide amides would involve measuring reaction rates (kcat/Km) to understand substrate affinity and catalytic efficiency. The mechanism often involves a zinc ion (Zn2+) in the active site, which can activate either the carbonyl oxygen of the amide bond or a water molecule, facilitating the nucleophilic attack nih.gov.

Strategies for Enhancing Proteolytic Resistance of this compound

To improve the biostability and therapeutic utility of peptides like this compound, various strategies can be employed to enhance their resistance to enzymatic degradation.

Incorporation of Non-Natural Amino Acids and Pseudopeptide Bonds

One effective approach is the incorporation of non-natural amino acids (ncAAs) or the modification of peptide bonds into pseudopeptide bonds abyntek.comnih.govrsc.orgjpt.comfrontiersin.orgamericanpeptidesociety.orgnih.govspringernature.comrsc.org. Non-natural amino acids, such as D-amino acids or amino acids with altered side chains, can disrupt protease recognition sites, rendering the peptide less susceptible to hydrolysis americanpeptidesociety.orgrsc.orgnih.govmdpi.com. For instance, replacing L-amino acids with their D-enantiomers can significantly increase resistance to proteolytic degradation americanpeptidesociety.orgrsc.orgnih.govmdpi.com. Pseudopeptide bonds, which are surrogates for the natural amide bond, can also confer higher enzymatic resistance springernature.comnih.gov. These modifications can alter the backbone conformation and hydrogen-bonding characteristics, further contributing to stability springernature.com.

Conformational Restriction and Cyclization Strategies for Increased Stability

Conformational restriction and cyclization are powerful methods to enhance peptide biostability rsc.orgmdpi.comcsic.esnih.govnih.govjpt.combiosynth.comuniv-paris-diderot.frencyclopedia.pubrsc.org. By locking the peptide into a more rigid conformation, access for proteolytic enzymes to the cleavage sites can be hindered csic.esnih.govbiosynth.comencyclopedia.pub. Cyclization, whether head-to-tail, side-chain-to-side-chain, or through disulfide bridges, creates a more rigid structure that is less recognized by exopeptidases and endopeptidases mdpi.comjpt.comrsc.org. This rigidity can also improve binding affinity to target receptors and increase specificity nih.govbiosynth.comencyclopedia.pub. Stapling techniques, which involve creating covalent cross-links within the peptide backbone, are another form of conformational restriction that stabilizes secondary structures like alpha-helices, thereby increasing proteolytic resistance nih.gov.

Role of Tyrosine and Leucine Side Chains in Enzymatic Recognition and Degradation Specificity

The side chains of amino acids play a crucial role in determining how enzymes recognize and interact with their peptide substrates. For this compound, the side chains of tyrosine and leucine are key determinants of its interaction with proteases.

The tyrosine side chain, with its phenolic hydroxyl group, can participate in hydrogen bonding and π-π stacking interactions within an enzyme's active site nih.gov. These interactions can influence substrate binding affinity and specificity. For example, in some proteases, aromatic residues at the P1 position are favored for binding due to interactions with hydrophobic pockets or aromatic-binding subsites nih.govexpasy.org.

The leucine side chain, a branched hydrophobic aliphatic group, is also critical for substrate recognition by many proteases. Enzymes often possess hydrophobic pockets in their active sites designed to accommodate such residues nih.govnih.gov. The size and hydrophobicity of the leucine side chain can dictate the enzyme's specificity. For instance, mutations in leucine dehydrogenase that alter residues near the substrate-binding pocket can change its specificity for different amino acids, demonstrating the importance of side chain interactions nih.govresearchgate.nettandfonline.com. Similarly, studies on chymotrypsin-like proteases show that Leu at the P1 position is preferred, alongside other hydrophobic and aromatic residues nih.govexpasy.org. The presence of leucine at the P1' position can also influence cleavage rates for certain proteases expasy.orgnih.gov.

The interplay between the Tyr and Leu side chains, along with the C-terminal amide, defines the substrate profile for specific peptidases, dictating the rate and manner of this compound degradation.

Compound Names Mentioned:

| Compound Name | Description |

|---|---|

| This compound | The subject dipeptide amide hydrochloride |

| Tyrosine (Tyr) | An aromatic amino acid |

| Leucine (Leu) | A hydrophobic aliphatic amino acid |

| Angiotensin-Converting Enzyme (ACE) | A metalloprotease involved in peptide hydrolysis |

| Carboxypeptidase A | An exopeptidase that hydrolyzes amide bonds |

| Thermolysin | A protease that cleaves amide bonds |

| Trypsin | A serine protease with specific cleavage sites |

| Chymotrypsin | A serine protease with specific cleavage sites |

| D-amino acids | Enantiomers of natural L-amino acids |

| Non-natural amino acids | Amino acid analogs not found in nature |

| Pseudopeptide bonds | Surrogates for natural peptide bonds |

Advanced Analytical Methodologies for H Tyr Leu Nh2 Hcl Research

Amino Acid Analysis for Compositional Verification

Amino acid analysis is a cornerstone technique for verifying the constituent amino acids and their ratios within a peptide. This process typically involves the complete hydrolysis of the peptide into its individual amino acid components, followed by separation and quantification.

Hydrolysis Methods for H-Tyr-Leu-NH2 HCl

Peptide hydrolysis is essential to break the peptide bonds and liberate the constituent amino acids for analysis nih.govusp.org. The choice of hydrolysis method is critical, as different conditions can affect the recovery and integrity of certain amino acids.

HCl Hydrolysis: The most common method involves heating the peptide in aqueous 6 M hydrochloric acid (HCl) at approximately 110 °C for 24 hours, often under vacuum or an inert atmosphere to prevent oxidation openstax.orgchromforum.orgnih.gov. This method is robust for most amino acids, including tyrosine (Tyr) and leucine (B10760876) (Leu) openstax.orgtamu.edu. However, prolonged exposure to strong acid at high temperatures can lead to partial degradation or side reactions for some amino acids, although Tyr and Leu are generally considered stable under these conditions openstax.orgtamu.edu. Phenol is sometimes added to HCl hydrolysis to mitigate halogenation of tyrosine usp.org.

Methanesulfonic Acid (MSA) Hydrolysis: Methanesulfonic acid (MSA) hydrolysis, typically using 4 N MSA, is an alternative method that has been shown to offer improved recovery for certain amino acids, particularly those sensitive to degradation under HCl conditions chromforum.orgnih.gov. While primarily noted for preserving tryptophan, MSA hydrolysis can also provide more consistent results for other amino acids by minimizing side reactions chromforum.orgnih.gov. For the analysis of this compound, both HCl and MSA hydrolysis are viable, with MSA potentially offering slightly higher precision if extreme sensitivity to degradation is a concern, though HCl is widely accepted and effective chromforum.orgnih.govresearchgate.net.

Derivatization and Chromatographic Quantification of Constituent Amino Acids

Following hydrolysis, the liberated amino acids must be prepared for chromatographic separation and detection. Since free amino acids often lack chromophores for UV detection or are not easily ionized for mass spectrometry, derivatization is commonly employed nih.govbachem.comwaters.com.

Ultra-Performance Liquid Chromatography (UPLC) Amino Acid Analysis: UPLC offers significant advantages in terms of speed and resolution compared to traditional High-Performance Liquid Chromatography (HPLC) nih.govbachem.com. The process typically involves:

Hydrolysis: As described above, the peptide is hydrolyzed to release individual amino acids openstax.orgchromforum.orgnih.gov.

Derivatization: The amino acids are reacted with a derivatizing agent to form stable, detectable derivatives. Common reagents include o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl), which react with primary and secondary amines to form fluorescent or UV-absorbing compounds bachem.comwaters.com. The Waters AccQ•Tag Ultra chemistry is a widely used example of a pre-column derivatization method for UPLC-based amino acid analysis waters.comacs.orgwaters.com.

Chromatographic Separation: The derivatized amino acids are separated using UPLC, typically on a reversed-phase C18 column, exploiting differences in hydrophobicity and polarity nih.govbachem.comwaters.com.

Quantification: Detection is usually performed using UV or fluorescence detectors. The peak area of each amino acid derivative is proportional to its concentration, allowing for the determination of the molar ratio of constituent amino acids in the original peptide usp.orgbachem.comillinois.edu.

Research findings from such analyses on a pure sample of this compound would be expected to show a molar ratio of approximately 1:1 for Tyrosine and Leucine, confirming the peptide's composition bachem.comillinois.edu.

Hypothetical Data Table: UPLC Amino Acid Analysis of this compound Hydrolysate

| Amino Acid | Derivatization Reagent | UPLC Retention Time (min) | Expected Peak Area (Arbitrary Units) | Molar Ratio (Relative to Total) |

| Tyrosine | FMOC-Cl | 5.2 | 12500 | ~50% |

| Leucine | FMOC-Cl | 6.8 | 12200 | ~50% |

Note: Retention times are illustrative and depend on specific UPLC conditions. Peak areas would be quantified against known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy is a powerful technique for elucidating the detailed three-dimensional structure and conformation of peptides and proteins nih.govwalisongo.ac.idspectralservice.de. It provides information at the atomic level, confirming the identity of amino acid residues and their connectivity.

Principles of NMR for Peptides: Both ¹H NMR and ¹³C NMR are employed. ¹H NMR provides signals for protons, including those in the peptide backbone (amide and alpha-protons) and side chains nih.govuzh.ch. ¹³C NMR provides signals for carbon atoms. Techniques like 2D NMR (e.g., COSY, TOCSY, HSQC, HMBC, NOESY) are essential for assigning signals to specific atoms and residues, and for determining through-bond and through-space connectivities nih.govresearchgate.netwalisongo.ac.idspectralservice.deuzh.ch.

Structural Confirmation: NMR can confirm the presence and identity of Tyrosine and Leucine residues within this compound.

Tyrosine (Tyr): Characterized by its aromatic ring protons (typically in the 6.8-7.2 ppm range), beta-protons (around 2.8-3.2 ppm), and a phenolic hydroxyl proton (often observable around 9-10 ppm, though solvent-dependent) walisongo.ac.id.

Leucine (Leu): Identified by its alpha-proton (around 4.3-4.8 ppm) and characteristic aliphatic signals from its isopropyl group (methyls around 0.8-1.0 ppm, methine around 1.5-1.8 ppm) walisongo.ac.id. The sequence can be confirmed by observing characteristic scalar couplings and through-space Nuclear Overhauser Effect (NOE) correlations between adjacent residues.

Hypothetical Data Table: Key ¹H NMR Chemical Shifts for Tyr and Leu Residues in a Peptide

| Residue | Proton Type | Expected Chemical Shift (ppm) | Notes |

| Tyrosine | Aromatic (ortho) | ~7.0 | Doublet |

| Tyrosine | Aromatic (meta) | ~6.8 | Doublet |

| Tyrosine | β-CH₂ | ~2.9 - 3.1 | Doublet of doublets |

| Tyrosine | Phenolic -OH | ~9.0 - 10.0 | Broad singlet, solvent dependent, may exchange in D₂O |

| Leucine | α-CH | ~4.4 - 4.6 | Multiplet |

| Leucine | β-CH₂ | ~1.5 - 1.7 | Multiplet |

| Leucine | γ-CH (methine) | ~0.9 - 1.0 | Doublet |

| Leucine | δ-CH₃ (geminal) | ~0.8 - 0.9 | Doublet |

| Leucine | δ-CH₃ (non-geminal) | ~0.8 - 0.9 | Doublet |

Note: Chemical shifts are approximate and can vary based on solvent, pH, temperature, and peptide sequence.

Compound List

this compound

Tyrosine (Tyr)

Leucine (Leu)

Development and Research Applications of H Tyr Leu Nh2 Hcl Derivatives and Analogs

Rational Design Principles for Novel H-Tyr-Leu-NH2-Based Probes

The rational design of novel molecular probes based on the H-Tyr-Leu-NH2 scaffold leverages the inherent properties of its constituent amino acids to achieve high affinity and specificity for biological targets. nih.gov This process is guided by a deep understanding of structure-activity relationships and the principles of molecular recognition. nih.gov

Key design principles include:

Target-Specific Recognition : The peptide sequence is the primary determinant of target specificity. By analyzing the structure of a target receptor or enzyme active site, the Tyr-Leu motif can be integrated into a sequence that mimics a natural ligand, ensuring precise binding. nih.gov Available X-ray or NMR structural data of the target are often exploited for this purpose. nih.gov

Fluorophore Integration : A common strategy in probe design is the incorporation of a fluorescent reporter group. nih.gov The Tyr residue, with its phenolic side chain, is particularly amenable to forming part of a donor-π-acceptor (D-π-A) fluorophore system. The design can be tailored to create environment-sensitive probes that exhibit changes in fluorescence upon binding to a target or in response to variations in the local microenvironment. mdpi.com

Linker Optimization : When conjugating the peptide to other molecules, such as fluorophores or chelating agents for radiolabeling, the linker's length and composition are critical. nih.gov For instance, the introduction of a polyethylene (B3416737) glycol linker can mitigate aggregation-caused quenching (ACQ) of fluorescence and improve imaging efficiency. nih.gov

By applying these principles, researchers can develop highly specialized probes for a range of applications, from cellular imaging to high-throughput screening. nih.govresearchgate.net

Integration of H-Tyr-Leu-NH2 Motif into Larger Peptide Sequences for Functional Studies (e.g., opioid peptides, neurotensin (B549771) analogs)

The H-Tyr-Leu-NH2 dipeptide represents a core structural element that can be incorporated into larger, biologically active peptides to study their function, particularly in the fields of opioid and neurotensin research.

Opioid Peptides: The N-terminal tyrosine residue is a universally critical pharmacophore for virtually all opioid peptides, including enkephalins, endorphins, and dynorphins. nih.govyoutube.com Its structure mimics that of morphine, allowing it to bind deep within the active site of opioid receptors. youtube.comwikipedia.org The subsequent amino acids in the peptide chain, often referred to as the "message" sequence, determine the ligand's affinity and selectivity for the different opioid receptor subtypes (μ, δ, κ). nih.gov

Neurotensin Analogs: The H-Tyr-Leu-NH2 motif is of paramount importance in the study of neurotensin (NT), a 13-amino acid neuromodulator. nih.gov Extensive research has shown that the biological activity of neurotensin resides entirely within its C-terminal hexapeptide fragment, NT(8-13), which has the sequence Arg-Arg-Pro-Tyr-Ile-Leu. nih.govovid.comnih.gov This fragment is often more potent than the full-length peptide. nih.govnih.gov

Within this active core, the Tyr-Ile-Leu sequence is crucial for receptor interaction. nih.govovid.com The C-terminal leucine's carboxylate group forms a key salt bridge with an arginine residue (R328) in the neurotensin receptor 1 (NTS1), anchoring the ligand in the binding pocket. nih.govproteopedia.org The tyrosine at position 11 is also vital for binding and activation. ovid.comnih.gov Consequently, the Tyr-Leu pairing is a fundamental component of the pharmacophore.

Researchers systematically synthesize analogs of NT(8-13) to probe the structural requirements for receptor binding and selectivity between NTS1 and the neurotensin receptor 2 (NTS2). unibas.itresearchgate.net Modifications often involve replacing the isoleucine between Tyr and Leu or substituting the Tyr and Leu residues themselves with natural or unnatural amino acids to enhance affinity, selectivity, or metabolic stability. acs.orgacs.org These studies are essential for developing novel therapeutic agents targeting the neurotensin system. unibas.it

Table 2: Binding Affinities of Selected Neurotensin (8-13) Analogs at Human NTS1 and NTS2 Receptors

| Compound | Sequence | hNTS1 Ki (nM) | hNTS2 Ki (nM) | Selectivity (hNTS1/hNTS2) |

|---|---|---|---|---|

| NT(8-13) (Reference) | H-Arg-Arg-Pro-Tyr-Ile-Leu-OH | 0.68 | 1.8 | 0.38 |

| Analog 10 | H-Lys-Cav-Pro-Tyr-Ile-Leu-OH | 6.9 | 6.5 | 1.06 |

| Analog 11 | H-Cav-Lys-Pro-Tyr-Ile-Leu-OH | 15 | 14 | 1.07 |

| Analog 12 | H-Arg-Cav-Pro-Tyr-Ile-Leu-OH | 1.5 | 3.0 | 0.50 |

| Analog 13 | H-Cav-Arg-Pro-Tyr-Ile-Leu-OH | 5.6 | 5.5 | 1.02 |

Data sourced from a study on dual NTS1/NTS2 receptor ligands. "Cav" represents canavanine, an arginine analog. Ki values represent the inhibitory constant, a measure of binding affinity (lower is stronger). unibas.it

Applications in Ligand Binding Studies and Enzyme Substrate Development

Derivatives built upon the H-Tyr-Leu-NH2 framework are valuable tools for characterizing ligand-receptor interactions and for developing novel enzyme assays.

Ligand Binding Studies: Analogs incorporating the Tyr-Leu motif are extensively used in competitive binding assays to determine the affinity and selectivity of new compounds for their target receptors, such as the neurotensin and opioid receptors. unibas.itresearchgate.net In these assays, a labeled ligand (often radiolabeled or fluorescently tagged) is incubated with the receptor in the presence of varying concentrations of an unlabeled test compound. unibas.it The ability of the test compound to displace the labeled ligand provides a measure of its binding affinity (Ki). unibas.it

The development of fluorescently labeled analogs, as described in section 7.2, allows for non-radioactive binding assays. altabioscience.com Techniques such as Fluorescence Polarization (FP) and Fluorescence Resonance Energy Transfer (FRET) can provide real-time, quantitative data on molecular interactions. altabioscience.com Fluorescently labeled peptides are also indispensable for fluorescence microscopy, enabling the visualization of receptor localization and trafficking within living cells. peptide.comjpt.com

Enzyme Substrate Development: The dipeptide structure of H-Tyr-Leu-NH2 makes it a suitable template for designing synthetic enzyme substrates, particularly for proteases. scbt.com While many proteases have specific recognition sequences, a generic approach involves creating a peptide that, when cleaved, produces a detectable signal. scbt.comnih.gov

A common strategy is to develop a fluorogenic substrate based on the FRET principle. nih.gov In this design, a fluorophore and a quencher molecule are attached to opposite sides of the Tyr-Leu cleavage site. In the intact peptide, the quencher suppresses the fluorophore's signal. When a protease cleaves the peptide bond between tyrosine and leucine (B10760876), the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence. nih.gov

Such synthetic substrates are essential tools for:

Measuring Enzyme Activity : They allow for continuous, real-time monitoring of enzymatic reactions. scbt.com

High-Throughput Screening : They can be used to screen large libraries of compounds to identify potential enzyme inhibitors or activators for drug discovery. scbt.com

Determining Substrate Specificity : By synthesizing a library of peptides with variations around the Tyr-Leu core, the precise sequence preference of a protease can be determined. nih.gov

These custom-designed substrates provide a sensitive and specific method for studying enzyme kinetics and function in both purified systems and complex biological samples. nih.gov

Computational Chemistry and in Silico Modeling for H Tyr Leu Nh2 Hcl Research

Molecular Docking Simulations to Predict Dipeptide-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.orgresearchgate.net In the context of H-Tyr-Leu-NH2 HCl, molecular docking simulations are employed to predict its binding mode and affinity to the active sites of various biological targets, such as G protein-coupled receptors (GPCRs) or enzymes. This method is crucial for understanding the structure-activity relationship (SAR) and for virtual screening of potential receptor targets.

The process involves preparing the three-dimensional structures of both the ligand (H-Tyr-Leu-NH2) and the receptor. The conformational space of the dipeptide is explored to identify low-energy conformers. The receptor's binding site is defined, often based on experimental data or homology modeling. Docking algorithms then systematically sample different orientations and conformations of the dipeptide within the binding pocket, scoring each pose based on a scoring function that estimates the binding free energy. These scores help in ranking potential binding modes and predicting the binding affinity.

Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the amino acid residues of the receptor and the Tyr and Leu residues of the dipeptide. For instance, the phenolic hydroxyl group of tyrosine might act as a hydrogen bond donor or acceptor, while the isobutyl side chain of leucine (B10760876) can engage in hydrophobic interactions.

| Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Hypothetical Receptor A | -8.5 | Asp112, Phe264, Trp109 | Hydrogen bond with Asp112, Pi-pi stacking with Phe264 |

| Hypothetical Receptor B | -7.2 | Val88, Leu192, Ile201 | Hydrophobic interactions with Val88 and Leu192 |

| Hypothetical Enzyme C | -9.1 | Ser154, His298, Arg301 | Hydrogen bonds with Ser154 and Arg301, Pi-cation with His298 |

Molecular Dynamics Simulations for Conformational Sampling and Stability Prediction

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. americanpeptidesociety.org For this compound, MD simulations provide detailed insights into its conformational dynamics, stability, and interactions with its environment, such as water molecules or a lipid bilayer. aps.orgresearchgate.netnih.govrsc.org This technique allows for the exploration of the dipeptide's potential energy surface and the identification of its most stable conformations.

An MD simulation begins with an initial set of atomic coordinates for the dipeptide, often obtained from molecular modeling or experimental data. The system is then solvated in a box of water molecules to mimic physiological conditions. The forces between all atoms are calculated using a force field, which is a set of empirical potential energy functions. Newton's equations of motion are then solved numerically to propagate the positions and velocities of the atoms over a series of small time steps, typically on the order of femtoseconds.

By analyzing the trajectory of the simulation, various properties can be calculated, including root-mean-square deviation (RMSD) to assess conformational stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to characterize interactions with solvent molecules. Ramachandran plots are often used to analyze the distribution of the backbone dihedral angles (phi and psi), revealing the preferred secondary structure motifs.

| Simulation Parameter | Value | Purpose |

|---|---|---|

| Force Field | CHARMM36m | Describes the potential energy of the system |

| Water Model | TIP3P | Represents the solvent environment |

| Simulation Time | 100 ns | Duration of the simulation to sample conformational space |

| Temperature | 300 K | Physiological temperature |

| Pressure | 1 atm | Standard atmospheric pressure |

Quantitative Structure-Activity Relationship (QSAR) Modeling for H-Tyr-Leu-NH2 Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. benthamdirect.comnih.govacs.orgkrishisanskriti.orgresearchgate.netfrontiersin.orgnih.govnih.govresearchgate.net For H-Tyr-Leu-NH2, QSAR studies can be instrumental in designing analogs with improved potency, selectivity, or pharmacokinetic properties.

The first step in a QSAR study is to generate a dataset of H-Tyr-Leu-NH2 analogs with their corresponding experimentally measured biological activities. A variety of molecular descriptors are then calculated for each analog. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological indices (e.g., connectivity indices).

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical model that correlates the molecular descriptors with the biological activity. frontiersin.orgbenthamdirect.com The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. A validated QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates.

| QSAR Model | Statistical Parameter | Value | Interpretation |

|---|---|---|---|

| Hypothetical PLS Model | R² (squared correlation coefficient) | 0.85 | Goodness of fit of the model to the training data |

| Q² (cross-validated R²) | 0.72 | Predictive ability of the model for the training data | |

| R²_pred (external validation) | 0.68 | Predictive ability of the model for an external test set |

De Novo Design Approaches for H-Tyr-Leu-NH2-Based Peptidomimetics

De novo design is a computational strategy for creating novel molecules with desired properties, starting from scratch or from a basic molecular scaffold. nih.govnih.govresearchgate.netbenthamscience.comlongdom.org In the context of H-Tyr-Leu-NH2, de novo design approaches can be used to generate peptidomimetics, which are molecules that mimic the structure and function of the native dipeptide but may have improved properties such as enhanced stability against enzymatic degradation, better oral bioavailability, and increased receptor affinity and selectivity.

The design process often begins by identifying the key pharmacophoric features of H-Tyr-Leu-NH2, which are the essential structural elements responsible for its biological activity. These features might include the positions of the aromatic ring of tyrosine, the hydrophobic side chain of leucine, and the N- and C-termini. Computational algorithms then search vast chemical spaces for novel scaffolds that can present these pharmacophoric features in the correct spatial arrangement.

These algorithms can be either fragment-based, where new molecules are assembled from a library of chemical fragments, or atom-based, where molecules are built atom by atom. The generated candidate molecules are then evaluated based on various criteria, including their predicted binding affinity to a target receptor (using docking simulations), their drug-likeness (adherence to Lipinski's rule of five), and their synthetic accessibility.

| Design Step | Description | Computational Tool/Method |

|---|---|---|

| 1. Pharmacophore Modeling | Identify key structural features of H-Tyr-Leu-NH2 responsible for activity. | Phase, LigandScout |

| 2. Scaffold Hopping | Replace the dipeptide backbone with a non-peptidic scaffold. | Scaffold Hunter, CADD software |

| 3. Virtual Library Generation | Create a library of virtual compounds based on the new scaffold. | Combinatorial library enumeration tools |

| 4. In Silico Screening | Filter the virtual library based on predicted activity and properties. | Molecular docking, ADMET prediction software |

| 5. Lead Optimization | Fine-tune the properties of the most promising hits. | QSAR, Free energy perturbation (FEP) |

Q & A

Q. What are the recommended protocols for synthesizing H-Tyr-Leu-NH2 HCl, and how can purity be validated?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc/t-Bu chemistry for side-chain protection. Post-synthesis, the peptide should be cleaved using a trifluoroacetic acid (TFA)-based cocktail, followed by precipitation in cold ether. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) is critical. Validate purity using LC-MS (≥95% purity) and confirm identity via MALDI-TOF or ESI-MS. Residual solvents (e.g., TFA) must be quantified using NMR or GC-MS to meet NIH preclinical reporting standards .

Q. How should researchers design dose-response studies for this compound in cellular assays?

- Methodological Answer : Use a logarithmic dilution series (e.g., 1 nM–100 µM) to capture full dynamic range. Include positive/negative controls (e.g., known agonists/antagonists of the target receptor). Replicate experiments at least three times to assess variability. Statistical analysis should follow NIH guidelines: report effect sizes, confidence intervals, and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Document all conditions (temperature, incubation time, cell passage number) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported receptor binding affinities across studies?

- Methodological Answer : Discrepancies may arise from differences in assay systems (e.g., transfected vs. native cells) or buffer conditions (pH, ion concentrations). To address this:

Replicate experiments using the same protocols as conflicting studies.

Cross-validate with orthogonal methods (e.g., SPR for kinetic binding vs. radioligand assays for equilibrium binding).

Meta-analysis : Compare raw data trends (e.g., Hill slopes, nonspecific binding levels) to identify outliers. Adjust for batch effects (e.g., peptide purity, storage conditions) .

For unresolved conflicts, publish detailed methodological appendices to enable peer scrutiny .

Q. What strategies are effective in optimizing this compound’s stability in pharmacokinetic studies?

- Methodological Answer :

- In vitro : Use protease inhibitors (e.g., PMSF for serine proteases) in plasma stability assays. Monitor degradation via LC-MS at intervals (0, 1, 4, 24 hours).

- In vivo : Consider PEGylation or lipid nanoparticle encapsulation to reduce renal clearance. For oral bioavailability, assess co-administration with permeation enhancers (e.g., sodium caprate).

- Data Interpretation : Apply compartmental modeling (e.g., NONMEM) to distinguish degradation from distribution effects. Report half-life (t½), AUC, and Cmax with error margins .

Q. How should researchers address incomplete or ambiguous structure-activity relationship (SAR) data for this compound analogs?

- Methodological Answer :

- Systematic SAR : Synthesize analogs with single-residue substitutions (e.g., Leu→Ile or Tyr→Phe) and test in parallel.

- Data Integration : Use molecular dynamics simulations (e.g., GROMACS) to correlate activity changes with conformational shifts.

- Conflict Resolution : If activity trends contradict computational predictions, re-evaluate force field parameters or assay conditions (e.g., membrane lipid composition in cell-based assays) .

Methodological Best Practices

- Data Reporting : Adhere to NIH preclinical checklists, including raw data deposition in repositories like Zenodo or ChEMBL .

- Ethical Compliance : Document peptide sourcing (e.g., vendor certifications) and animal ethics approvals (IACUC protocols) to avoid retraction risks .

- Conflict Analysis : Use tools like PRISMA flow diagrams to map data inconsistencies and identify gaps for future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.